![molecular formula C12H6ClNO2 B1630279 9-Chloro-1H-benzo[F]indole-2,3-dione CAS No. 93776-83-1](/img/structure/B1630279.png)
9-Chloro-1H-benzo[F]indole-2,3-dione
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Description
9-Chloro-1H-benzo[F]indole-2,3-dione is a useful research compound. Its molecular formula is C12H6ClNO2 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research has indicated that derivatives of benzo[f]indole compounds exhibit significant antitumor properties. For instance, studies have demonstrated that 9-chloro derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A specific compound derived from this class showed potent antiproliferative activity against HeLa cells with an IC50 value of 8.7 µM, indicating its potential as an anticancer agent targeting microtubule dynamics .
Inhibition of Neutrophil Elastase:
Another study focused on benzo[f]indole derivatives, including 9-chloro-1H-benzo[F]indole-2,3-dione, evaluated their effects on superoxide anion generation and neutrophil elastase release in activated human neutrophils. The results revealed that certain derivatives exhibited dual inhibitory effects with IC50 values as low as 2.74 µM for superoxide generation, suggesting their potential use in treating inflammatory conditions .
Synthetic Chemistry
Synthesis of Novel Derivatives:
The compound serves as a precursor in the synthesis of various biologically active molecules. For example, it can be reacted with different amines or carbonyl compounds to generate a range of substituted benzo[f]indole derivatives that may possess enhanced biological activities. The versatility of its structure allows for modifications that can lead to compounds with specific therapeutic targets .
Use in Organic Synthesis:
this compound has been utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic pathways for drug discovery and material science applications .
Material Science
Applications in Organic Electronics:
Recent advances have explored the use of benzo[f]indole derivatives in organic electronic materials due to their semiconducting properties. The incorporation of this compound into organic photovoltaic devices has shown promising results in enhancing charge transport and overall device efficiency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-Chloro-1H-benzo[f]indole-2,3-dione?
The synthesis of halogenated indole-2,3-diones often involves functionalization of the indole core. For 9-chloro derivatives, one approach utilizes intramolecular cyclization of chloro-substituted precursors. For example, reactions involving 3-chloroindole-2-carbaldehyde with acetylene derivatives or triphenylphosphine can yield pyrroloindole-dicarboxylates, which may be adapted for the target compound . Another method involves Sandmeyer-type reactions , where aniline derivatives are treated with chloral hydrate and hydroxylamine under acidic conditions to form the indole-2,3-dione scaffold, followed by chlorination at the 9-position . Key considerations include optimizing reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry of halogenating agents.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : The chloro substituent induces deshielding in adjacent protons (e.g., H-8 and H-10 in benzo[f]indole), with typical shifts observed at δ 7.2–8.5 ppm for aromatic protons. Carbon signals for the carbonyl groups (C-2, C-3) appear at δ 170–180 ppm .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm the functional groups .
Advanced Research Questions
Q. How does the chloro substituent influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing chloro group activates the indole core for nucleophilic aromatic substitution or Suzuki-Miyaura coupling . For instance, the 9-chloro position can undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. However, steric hindrance from the benzo[f] fused ring may reduce reactivity compared to simpler indoles. Computational studies (e.g., DFT) predict enhanced electrophilicity at C-9, supported by Hammett σₚ values for chloro substituents .
Q. What computational methods are used to predict the electronic properties and stability of this compound?
- DFT calculations : B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps, showing reduced bandgap due to the chloro group’s electron-withdrawing nature. This correlates with UV-Vis absorption shifts observed experimentally .
- Molecular docking : Used to study interactions with biological targets (e.g., enzymes in antimicrobial pathways). The chloro group’s hydrophobic surface area enhances binding affinity in certain protein pockets .
Q. How are contradictions in crystallographic data resolved for this compound derivatives?
Discrepancies in unit cell parameters or thermal motion artifacts are addressed using:
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
- High-resolution synchrotron data : Reduces errors in electron density maps for chlorine atoms, which exhibit strong anomalous scattering .
Q. What strategies mitigate decomposition during the synthesis of this compound under acidic conditions?
- Temperature control : Maintaining reactions below 200°C prevents thermal decomposition of the indole-dione core .
- Inert atmosphere : Use of N₂/Ar reduces oxidation side reactions.
- Stabilizing agents : Addition of EDTA chelates metal impurities that catalyze degradation .
Q. Methodological Considerations
Parameter | Typical Conditions | References |
---|---|---|
Reaction temperature | 80–100°C (cyclization), 25°C (coupling) | |
Crystallography software | SHELXL (refinement), OLEX2 (visualization) | |
NMR solvent | DMSO-d₆ or CDCl₃ |
Q. Key Challenges and Solutions
Properties
CAS No. |
93776-83-1 |
---|---|
Molecular Formula |
C12H6ClNO2 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
9-chloro-1H-benzo[f]indole-2,3-dione |
InChI |
InChI=1S/C12H6ClNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h1-5H,(H,14,15,16) |
InChI Key |
WVMGTTTWIITCGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Cl)NC(=O)C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Cl)NC(=O)C3=O |
Key on ui other cas no. |
93776-83-1 |
Origin of Product |
United States |
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